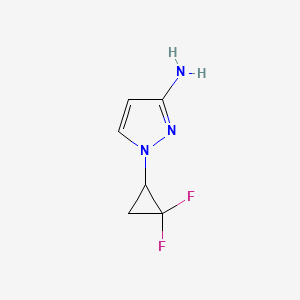![molecular formula C14H26N2O2 B2747907 tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2169493-61-0](/img/structure/B2747907.png)
tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-isopropyl-2,5-diazaspiro[34]octane-2-carboxylate is a spirocyclic compound that features a unique structure with a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate amines with tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or other bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structure allows for the development of new drugs that may target specific biological pathways or receptors .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, potentially leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl 3-propan-2-yl-2,5-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-10(2)11-14(7-6-8-15-14)9-16(11)12(17)18-13(3,4)5/h10-11,15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNSNPJLILBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCN2)CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2747824.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)
![1-(4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)


![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)
![N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2747837.png)

![4-{2-(dimethylamino)-2-[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]ethyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2747839.png)
![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)
![6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2747844.png)
![5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2747845.png)

![1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2747847.png)
